![molecular formula C24H19FN2O2 B2996522 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide CAS No. 1358310-31-2](/img/structure/B2996522.png)
3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Fluorescent Chemosensors
- A study by Li et al. (2014) discusses a fluorescent sensor using a quinoline group, similar to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, which shows excellent selectivity and sensitivity in detecting Zn(2+) ions in aqueous solutions. This has applications in biological imaging, such as fluorescence imaging of Zn(2+) in living cells.
Kinase Inhibitors in Cancer Research
- Mannion et al. (2009) designed a series of compounds, including those related to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, targeting c-Met and VEGFR2 tyrosine kinases. These compounds have shown efficacy in vivo in human tumor xenograft models in mice, suggesting potential applications in cancer therapy (Mannion et al., 2009).
Radioligands for Peripheral Benzodiazepine Receptors
- Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, similar in structure to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, as potential radioligands for peripheral benzodiazepine receptors (PBR) in vivo with positron emission tomography (PET). This has implications in neuroimaging and the study of diseases like Alzheimer's (Matarrese et al., 2001).
Serotonin Receptors in Alzheimer's Disease
- Kepe et al. (2006) utilized a compound structurally related to 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide to study serotonin 1A (5-HT(1A)) receptors in the brains of Alzheimer's disease patients using PET. This approach aids in understanding the neuropathology of Alzheimer's disease (Kepe et al., 2006).
Antimicrobial Agents
- A study by Mohsen et al. (2014) synthesized and evaluated the antimicrobial activity of quinoxaline derivatives bearing an amide moiety, similar to the chemical . These compounds showed remarkable activity against certain strains of Candida, highlighting their potential as antimicrobial agents (Mohsen et al., 2014).
ATM Kinase Inhibitors in Cancer Therapy
- Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potential in cancer therapy. This research suggests that similar structures, including 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, could be effective in targeting ATM kinase (Degorce et al., 2016).
Fluorescence Stability and Biological Activity
- Matsumoto et al. (1992) investigated the photostability and biological activity of fluoroquinolones with substitutions at the 8 position. Their findings suggest that the introduction of a methoxy group, as found in 3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide, plays a significant role in the stability of fluoroquinolones against UV irradiation (Matsumoto et al., 1992).
作用機序
Target of Action
It’s worth noting that similar compounds have been found to exhibit anticancer activities against various types of cancer cells
Mode of Action
The presence of a fluorine group and a methoxy group in the structure of the first compound suggests that it might interact with its targets through a combination of hydrogen bonding, dipole-dipole interactions, and van der waals forces . The second compound, being a benzimidazole derivative, is known to exhibit opioid-like effects , suggesting that it might interact with opioid receptors in the body.
Biochemical Pathways
Given the anticancer activities of the first compound and the opioid-like effects of the second compound , it can be inferred that they might affect pathways related to cell proliferation and pain perception, respectively.
Result of Action
The first compound has been found to exhibit excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro . The second compound, being a benzimidazole derivative, is known to exhibit opioid-like effects , suggesting that it might have analgesic properties.
特性
IUPAC Name |
3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-15-6-8-16(9-7-15)22-14-23(29-2)20-13-19(10-11-21(20)27-22)26-24(28)17-4-3-5-18(25)12-17/h3-14H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNYXPAAOKXCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

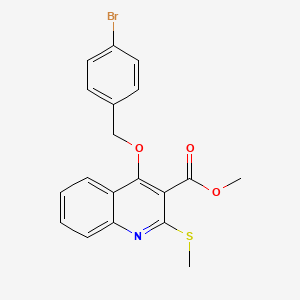
![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)

![2,4-Dichloro-1-[[2-(4-chlorophenyl)sulfanylphenyl]methylsulfanylmethyl]benzene](/img/structure/B2996442.png)
![ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate](/img/structure/B2996445.png)
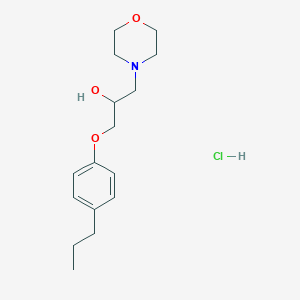
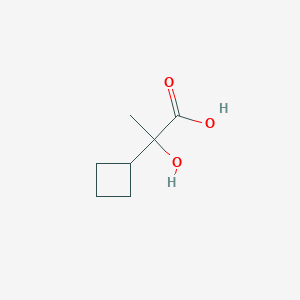
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2996453.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2996457.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2996459.png)
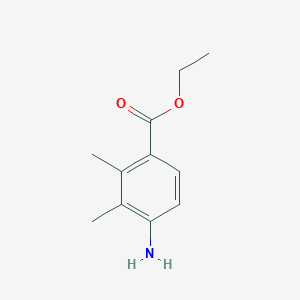
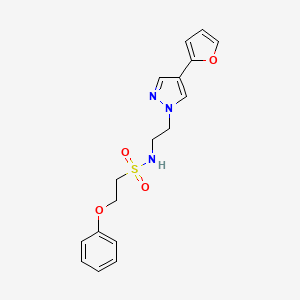
![2-Chloro-N-[2-[(2,5-dimethylthiophen-3-yl)sulfonylamino]ethyl]propanamide](/img/structure/B2996462.png)